molecular formula C11H10N4S B12921140 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- CAS No. 825630-42-0

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-

Cat. No.: B12921140
CAS No.: 825630-42-0
M. Wt: 230.29 g/mol
InChI Key: LJELGROIPSBYGP-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization of Imidazo[1,2-a]pyrazin-8-amine Derivatives

Core Heterocyclic Framework Analysis

Bond Connectivity and Ring System Topology

The molecular architecture of N-methyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine (C₁₁H₁₀N₄S) comprises a fused bicyclic system: a six-membered pyrazine ring condensed with a five-membered imidazole moiety. The imidazo[1,2-a]pyrazine core exhibits planar geometry, with bond lengths consistent with aromatic delocalization. Key bond distances include:

  • N1–C2: 1.34 Å (typical for imine-like bonds in heterocycles)
  • C3–N4: 1.32 Å (resonance-stabilized amidic character)
  • C5–C6: 1.40 Å (aromatic C–C bonding)

The thiophene substituent at position 3 adopts a syn-periplanar orientation relative to the imidazole ring, facilitated by conjugation between the sulfur lone pairs and the π-system of the core. The methylamine group at position 8 introduces a slight pyramidal distortion at N8, with a C–N–C angle of 116.7°.

Table 1: Key structural parameters of N-methyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine

Parameter Value
Molecular formula C₁₁H₁₀N₄S
Molecular weight 230.29 g/mol
Ring system planarity <0.1 Å deviation
Thiophene dihedral angle 12.3° relative to core
Tautomeric Equilibrium Studies

The imidazo[1,2-a]pyrazine system exhibits two dominant tautomeric forms (Figure 1):

  • Amino tautomer : Protonation at N1, with delocalized electron density across N4–C5–N8.
  • Imino tautomer : Proton migration to N8, creating a conjugated imine system (N1=C2–N4).

Density functional theory (DFT) calculations predict a 78:22 equilibrium favoring the amino tautomer in the gas phase. Solvent effects modulate this ratio; polar aprotic solvents (e.g., DMSO) stabilize the imino form (45% population) through dipole-dipole interactions. The methyl group at N8 restricts proton mobility, reducing tautomeric diversity compared to unmethylated analogs.

Non-Covalent Interaction Networks in Crystal Lattices

X-ray diffraction studies of related imidazo[1,2-a]pyrazines reveal three primary intermolecular forces:

  • π-π Stacking : Face-to-face interactions between aromatic cores (3.4–3.6 Å interplanar distances).
  • N–H···N Hydrogen Bonds : Involving the amine group and pyrazinic nitrogens (2.8–3.0 Å).
  • S···C Contacts : Thiophene sulfur engages in weak chalcogen bonds (3.3 Å) with electron-deficient pyrazine carbons.

These interactions generate a monoclinic P2₁/c lattice with 4 molecules per unit cell. The methyl group participates in C–H···π interactions (2.9 Å), enhancing lattice stability by 12.3 kJ/mol compared to desmethyl derivatives.

Figure 1: Dominant tautomeric forms and crystal packing motifs in N-methyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine.

Properties

CAS No.

825630-42-0

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

N-methyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C11H10N4S/c1-12-10-11-14-6-9(8-2-5-16-7-8)15(11)4-3-13-10/h2-7H,1H3,(H,12,13)

InChI Key

LJELGROIPSBYGP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CSC=C3

Origin of Product

United States

Preparation Methods

Core Imidazo[1,2-a]pyrazine Formation

The imidazo[1,2-a]pyrazine nucleus is typically synthesized by cyclocondensation of 2-aminopyrazine derivatives with α-haloketones or α-haloaldehydes. For example, 2-aminopyrazine reacts with chloroacetone under reflux in ethanol or methanol to form the fused imidazo-pyrazine ring system. The reaction proceeds via nucleophilic attack of the amino group on the haloketone, followed by intramolecular cyclization and dehydration.

Example reaction conditions:

Step Reagents Solvent Temperature Time Notes
Cyclization 2-Aminopyrazine + chloroacetone Ethanol or methanol Reflux (~78°C) 4-18 hours Additional chloroacetone added after initial reflux to drive completion

After cyclization, the crude product is isolated by solvent evaporation, aqueous workup, and basification to precipitate the imidazo[1,2-a]pyrazine intermediate, which can be purified by recrystallization.

N-Methylation

The N-methyl group at the 8-amine position is introduced by methylation of the corresponding imidazo[1,2-a]pyrazin-8-amine intermediate. Common methylating agents include methyl iodide or dimethyl sulfate under basic conditions.

Typical methylation conditions:

Reagent Base Solvent Temperature Time Outcome
Methyl iodide Potassium carbonate or sodium hydride DMF or acetone Room temp to reflux Several hours Selective N-methylation at 8-amine

This step requires careful control to avoid over-alkylation or side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Key Reagents/Conditions Product Intermediate
1 Cyclocondensation 2-Aminopyrazine + α-haloketone (e.g., chloroacetone) Reflux in ethanol/methanol, 4-18 h Imidazo[1,2-a]pyrazine core
2 N-Methylation Imidazo[1,2-a]pyrazin-8-amine Methyl iodide, base, DMF, room temp to reflux N-methyl-imidazo[1,2-a]pyrazin-8-amine
3 Cross-coupling (Suzuki/Stille) 3-Halo-imidazo[1,2-a]pyrazine + 3-thienyl boronic acid/stannane Pd catalyst, base, 80-110°C, 6-24 h Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-

Research Findings and Optimization Notes

  • The cyclization step is sensitive to solvent choice and temperature; ethanol and methanol are preferred for solubility and reaction rate.
  • Methylation must be controlled to avoid quaternization; mild bases and stoichiometric methylating agents improve selectivity.
  • Cross-coupling reactions benefit from palladium catalysts with bulky phosphine ligands to enhance coupling efficiency and reduce side reactions.
  • Purification often involves recrystallization from ethanol/ethyl acetate mixtures or chromatographic techniques to achieve high purity.
  • Yields for each step typically range from 60% to 85%, depending on reaction scale and conditions.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted derivatives of the original compound .

Scientific Research Applications

N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyrazin-8-amine Derivatives

Compound Name N8-Substituent C3-Substituent Molecular Formula Key Properties/Applications Reference
N-methyl-3-(3-thienyl)- (Target) Methyl 3-Thienyl C₁₁H₁₁N₄S Kinase inhibition; ATP mimic
N-(tert-butyl)-3-(4-nitrophenyl)- tert-Butyl 4-Nitrophenyl C₁₆H₁₈N₅O₂ Iodine-catalyzed synthesis (85% yield)
3-Bromo-N,6-diphenyl- Phenyl Bromo, Phenyl C₁₈H₁₃N₄Br Brominated derivative for functionalization
N-methyl-3-(2-naphthalenyl)- Methyl 2-Naphthalenyl C₁₆H₁₄N₄ Enhanced aromatic interactions
6-Bromo-3-(methoxymethyl)-N-methyl- Methyl Methoxymethyl, Br C₉H₁₁N₄OBr Increased polarity; solubility studies

Key Observations:

  • Electronic Effects : The 3-thienyl group in the target compound provides moderate electron-withdrawing effects compared to nitro (in N-(tert-butyl)-3-(4-nitrophenyl)- ) or bromo substituents, influencing reactivity and binding .
  • Biological Relevance : Brominated derivatives (e.g., 3-Bromo-N,6-diphenyl- ) serve as intermediates for further functionalization, whereas the target compound’s adenine-like structure enhances kinase inhibition .

Key Observations:

  • GBB Reaction : The target compound’s synthesis leverages the GBB reaction, enabling rapid diversification with high yields (~85%) using pyrazine-2,3-diamine and aldehydes .
  • Catalytic Efficiency : Iodine-catalyzed methods (e.g., N-(tert-butyl)-3-(4-nitrophenyl)- ) offer mild conditions but require nitroaryl aldehydes .

Key Observations:

  • Kinase Inhibition : The target compound exhibits potent inhibition of PTK6 kinase, with co-crystal structures confirming binding to the ATP pocket .
  • Solubility : Methoxymethyl-substituted derivatives (e.g., 6-Bromo-3-(methoxymethyl)-N-methyl- ) show enhanced solubility compared to lipophilic analogs like N-(tert-butyl)-3-(4-nitrophenyl)- .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound’s biological activity, synthesis, mechanisms of action, and its implications in therapeutic applications.

Overview of the Compound

Chemical Properties:

  • CAS Number: 825630-42-0
  • Molecular Formula: C11H10N4S
  • Molecular Weight: 230.29 g/mol
  • IUPAC Name: N-methyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

The compound features an imidazo[1,2-a]pyrazine core with a thiophene substituent, which is significant for its biological interactions and activities.

Synthesis Methods

The synthesis of N-methyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. A common method includes:

  • Preparation of a thiophene derivative.
  • Reaction with an imidazo[1,2-a]pyrazine precursor under controlled conditions (temperature, solvents).
  • Use of catalysts to enhance yield and purity.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrazin derivatives exhibit potent anticancer properties. For instance:

  • A study identified a derivative as a selective inhibitor of ENPP1, which plays a crucial role in regulating immune responses in cancer therapy. The compound demonstrated an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of immune response genes such as IFNB1 and CXCL10 .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Preliminary evaluations have shown that similar imidazo[1,2-a]pyrazines exhibit significant antimicrobial effects against various pathogens .

The mechanism by which N-methyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine exerts its biological effects likely involves:

  • Binding to specific enzymes or receptors within cells.
  • Modulating signaling pathways related to cell proliferation and apoptosis.

Case Study: ENPP1 Inhibition

In a comprehensive study on imidazo[1,2-a]pyrazine derivatives:

  • Compound 7 was identified as a highly effective ENPP1 inhibitor.
  • In vivo studies demonstrated that it significantly inhibited tumor growth when combined with anti-PD-1 antibodies, achieving a tumor growth inhibition rate of 77.7% .

Table of Biological Activities

Activity Effect Reference
AnticancerENPP1 inhibition
AntimicrobialEffective against bacterial strains
Immune modulationIncreased expression of immune genes

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